molecular formula C16H13NO3 B8591638 Ethyl 2-(furan-2-yl)quinoline-4-carboxylate

Ethyl 2-(furan-2-yl)quinoline-4-carboxylate

Cat. No.: B8591638
M. Wt: 267.28 g/mol
InChI Key: KTSTYWYILXGAAR-UHFFFAOYSA-N
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Description

Ethyl 2-(furan-2-yl)quinoline-4-carboxylate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a furan ring fused to a quinoline structure, with an ethyl ester functional group attached to the carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(furan-2-yl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-furylamine with 2-chloroquinoline-4-carboxylic acid, followed by esterification with ethanol in the presence of a suitable catalyst. The reaction conditions often require refluxing in an organic solvent such as tetrahydrofuran or dichloromethane, with the use of a dehydrating agent like thionyl chloride to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(furan-2-yl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(furan-2-yl)quinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(furan-2-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(furan-2-yl)quinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the ethyl ester group enhances its solubility in organic solvents and may influence its biological activity compared to other similar compounds .

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

ethyl 2-(furan-2-yl)quinoline-4-carboxylate

InChI

InChI=1S/C16H13NO3/c1-2-19-16(18)12-10-14(15-8-5-9-20-15)17-13-7-4-3-6-11(12)13/h3-10H,2H2,1H3

InChI Key

KTSTYWYILXGAAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 40 ml of a saturated solution of hydrochloric acid in ethanol 2 g of 2-Furan-2-yl-quinoline-4-carboxylic acid was added and the mixture was heated to reflux for 3 h. Then, after cooling to RT, 30 ml of toluene was added and the solvents were removed under reduced pressure. The obtained crude product was pure enough for the next reaction step. Yield: 2.5 g.
[Compound]
Name
saturated solution
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

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